Cas no 1344319-09-0 (2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine)

2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS013276867
- 1344319-09-0
- EN300-7546589
- 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
-
- Inchi: 1S/C12H14FN3/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9/h2-7,11H,8,14H2,1H3
- InChI Key: CTHKFCJQBXEHHL-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(C1=CC=NN1C)N
Computed Properties
- Exact Mass: 219.11717562g/mol
- Monoisotopic Mass: 219.11717562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 43.8Ų
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7546589-1.0g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
Enamine | EN300-7546589-2.5g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
Enamine | EN300-7546589-5.0g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
Enamine | EN300-7546589-0.25g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 0.25g |
$840.0 | 2025-02-24 | |
Enamine | EN300-7546589-0.5g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 0.5g |
$877.0 | 2025-02-24 | |
Enamine | EN300-7546589-0.1g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 0.1g |
$804.0 | 2025-02-24 | |
Enamine | EN300-7546589-10.0g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 | |
Enamine | EN300-7546589-0.05g |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
1344319-09-0 | 95.0% | 0.05g |
$768.0 | 2025-02-24 |
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Research Brief on 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0)
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The presence of both a fluorophenyl group and a methylpyrazole moiety suggests its potential as a scaffold for drug development, with possible applications in neurological and psychiatric disorders.
Recent studies have focused on the synthesis and pharmacological evaluation of 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to optimize the yield and purity of this compound. The compound's structural elucidation has been confirmed through spectroscopic methods such as NMR, MS, and X-ray crystallography, ensuring its chemical integrity and reproducibility for further studies.
Pharmacological investigations have revealed that 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine exhibits notable activity as a modulator of serotonin and dopamine receptors. Preliminary in vitro and in vivo studies indicate its potential efficacy in treating conditions such as depression, anxiety, and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) has been a key focus, with researchers exploring its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.
In addition to its therapeutic potential, the safety profile of 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine has been under scrutiny. Toxicity studies, including acute and sub-chronic dosing in animal models, have demonstrated a favorable safety margin, with no significant adverse effects reported at therapeutic doses. These findings support its progression to further preclinical and clinical development stages.
The compound's mechanism of action is currently being elucidated through molecular docking studies and receptor binding assays. Early data suggest that it may act as a partial agonist or allosteric modulator at specific receptor sites, offering a nuanced approach to CNS modulation. This could potentially reduce the side effects commonly associated with traditional receptor agonists or antagonists.
Future research directions for 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine include optimizing its formulation for improved delivery, exploring its potential in combination therapies, and expanding its therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, with the aim of bringing a novel therapeutic agent to market in the coming years.
In conclusion, 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0) represents a promising candidate in the field of CNS drug discovery. Its unique chemical structure, combined with its favorable pharmacological and safety profiles, positions it as a valuable compound for further investigation. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing unmet medical needs in neurological and psychiatric disorders.
1344319-09-0 (2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine) Related Products
- 1936094-05-1(1-(3,3-dimethylcyclobutyl)ethan-1-amine)
- 2117-50-2(Bis(trimethylstannyl)acetylene)
- 321848-16-2(1-4-(4-Methoxyphenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)
- 1805725-78-3(2-Nitro-3-propionylmandelic acid)
- 2227752-26-1(2-(3-Chlorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine)
- 1894124-80-1(2-oxoethane-1-sulfonyl chloride)
- 2202245-84-7(2-(Oxetan-3-yloxy)pyridine)
- 556-21-8(4-(Methylamino) benzaldehyde)
- 224583-35-1(6-N-BIOTINYLAMINOHEXYL HYDROGENPHOSPHONATE)
- 2229514-88-7(4-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylpiperidine)




